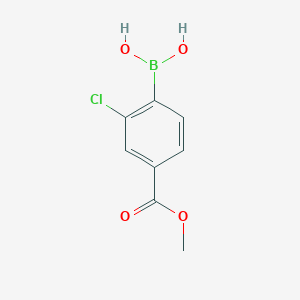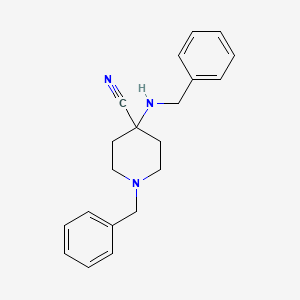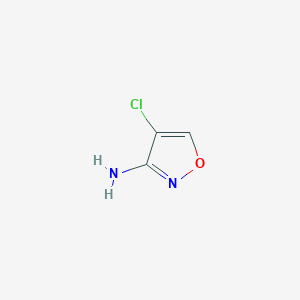
萘-2-基甲胺盐酸盐
描述
科学研究应用
超分子化学和传感器开发
萘二酰亚胺(NDIs)是一类广泛研究的化合物,包括萘-2-基甲胺盐酸盐,用于超分子化学的应用。它们用于传感器的开发,用于分子开关装置的宿主-客体复合物,以及通过配体门控的离子通道。NDIs还用于制备凝胶剂,用于感测芳香系统,并通过阴离子-π相互作用进行催化(Kobaisi et al., 2016)。
代谢和毒理学研究
对人类细胞色素P450代谢萘的研究已经进行,为了解人体内基于萘的化合物的生化处理提供了见解。这些研究对于理解这些化合物对人类健康的潜在影响至关重要,特别是关于它们的代谢途径和与其他生物分子的相互作用(Cho et al., 2006)。
抗癌研究
已经进行了关于合成萘-2-基甲胺盐酸盐衍生物及其抗癌活性评价的研究。这些研究在探索这些化合物对各种癌细胞系的潜在治疗应用方面具有重要意义(Salahuddin et al., 2014)。
生化分析
Biochemical Properties
Naphthalen-2-ylmethanamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a CYP1A2 inhibitor, which suggests its potential involvement in metabolic processes mediated by this enzyme . Additionally, its high permeability across the blood-brain barrier indicates its potential interactions with central nervous system proteins . The compound’s ability to inhibit specific cytochrome P450 enzymes highlights its role in modulating metabolic pathways and drug interactions.
Cellular Effects
Naphthalen-2-ylmethanamine hydrochloride exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to altered gene expression and metabolic flux . The compound’s high permeability across the blood-brain barrier suggests potential effects on neuronal cells, possibly impacting neurotransmitter synthesis and signaling pathways . Furthermore, its solubility properties enable it to be readily taken up by cells, affecting intracellular processes and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of Naphthalen-2-ylmethanamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates and leading to altered metabolic pathways . This inhibition can result in the accumulation of specific metabolites and changes in cellular homeostasis. Additionally, its interaction with central nervous system proteins may involve binding to neurotransmitter receptors or transporters, influencing synaptic transmission and neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthalen-2-ylmethanamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of Naphthalen-2-ylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and metabolic activities . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
Naphthalen-2-ylmethanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of CYP1A2 suggests its role in modulating the metabolism of drugs and endogenous compounds . The compound’s interaction with other cytochrome P450 enzymes, such as CYP2C19 and CYP2D6, further highlights its involvement in diverse metabolic processes . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular homeostasis and function.
Transport and Distribution
The transport and distribution of Naphthalen-2-ylmethanamine hydrochloride within cells and tissues are influenced by its solubility and permeability properties. The compound is readily taken up by cells and distributed across various tissues, including the central nervous system . Its high permeability across the blood-brain barrier suggests its potential accumulation in neuronal tissues, where it can exert its biochemical effects . Additionally, the compound’s interaction with transporters and binding proteins may influence its localization and distribution within specific cellular compartments .
Subcellular Localization
Naphthalen-2-ylmethanamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound’s solubility properties enable it to be distributed within various cellular compartments, including the cytoplasm and organelles . Its interaction with targeting signals or post-translational modifications may direct it to specific subcellular locations, influencing its biochemical activities . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
naphthalen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWUJWGKBBBOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625848 | |
| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-98-7 | |
| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (naphthalen-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)



![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

